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Dihydro Nicotyrine-d3

Cat. No.: B588526
CAS No.: 1246818-62-1
M. Wt: 163.238
InChI Key: TVKHGXPZBZKXFM-FIBGUPNXSA-N
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Description

Contextualization within Nicotine (B1678760) Alkaloid Research Landscape

Nicotyrine (B1666902) is a minor tobacco alkaloid that is formed from the oxidation of nicotine. wikipedia.orgchemicalbook.com It exists as positional isomers, including alpha-nicotyrine (B1226847) and beta-nicotyrine. wikipedia.org Other significant minor alkaloids found in tobacco include nornicotine (B190312), anatabine, and anabasine. manupatra.incoresta.orgoup.com The concentrations of these alkaloids can vary depending on the type of tobacco. coresta.org For instance, in most tobacco varieties, nicotine constitutes over 90% of the total alkaloid content. oup.com Nornicotine typically makes up about 2-5% of the total alkaloids. oup.com

The biotransformation of tobacco alkaloids in the body is a complex process primarily carried out by cytochrome P450 enzymes, with CYP2A6 being a key player in nicotine metabolism. nih.gov The major metabolite of nicotine is cotinine (B1669453), which is further metabolized to other compounds like trans-3'-hydroxycotinine. nih.gov The study of this metabolism is critical for understanding the duration and effects of nicotine exposure.

Research models are essential for investigating the metabolic fate of these alkaloids. acs.org For example, studies in rabbits have been used to identify urinary metabolites of β-nicotyrine. acs.org Understanding these metabolic pathways is crucial for assessing exposure to tobacco products and for developing strategies to mitigate harm.

Significance of Deuterated Analogs as Research Tools

Stable isotope labeling, particularly with deuterium (B1214612) (a heavy isotope of hydrogen), has revolutionized metabolic and bioanalytical research. oup.comacs.orgcreative-proteomics.com Deuterated compounds are chemically almost identical to their non-labeled counterparts but have a higher mass, which allows them to be distinguished and traced. clearsynth.com

Stable isotopes like deuterium, carbon-13, and nitrogen-15 (B135050) are used as tracers to follow the fate of compounds in biological systems. oup.comoup.com This allows researchers to elucidate metabolic pathways, determine the rate of metabolic processes (flux analysis), and identify new metabolites. acs.orgnih.gov The use of stable isotopes avoids the hazards associated with radioactive isotopes and allows for repeated studies in the same subject. oup.comoup.com

Deuterium-labeled compounds have been instrumental in preparing a variety of labeled tobacco alkaloids for metabolic studies. scispace.com For instance, deuterium labeling has been used to investigate the metabolic conversion of nicotine to nornicotine. nih.gov

In quantitative bioanalysis, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS), deuterium-labeled compounds serve as ideal internal standards. nih.govscispace.comacanthusresearch.com An internal standard is a compound with similar chemical properties to the analyte of interest that is added to a sample in a known amount. It helps to correct for variations in sample preparation and analysis, thereby improving the accuracy and precision of the measurement. scispace.com

The use of stable isotopically labeled (SIL) internal standards is considered the gold standard in quantitative bioanalysis. nih.govscispace.com They co-elute with the analyte and have similar ionization efficiencies, which helps to compensate for matrix effects—interference from other components in the sample. acanthusresearch.com Deuterated analogs of nicotine and its metabolites are widely used as internal standards for the quantification of these compounds in biological fluids like urine. acs.orgoup.complos.orgresearchgate.net

Objectives and Scope of Academic Research on Dihydro Nicotyrine-d3

This compound is a deuterated form of dihydro nicotyrine, a derivative of nicotyrine. Its primary application in research is as an internal standard for the accurate quantification of dihydro nicotyrine or related compounds in biological matrices. The deuterium atoms on the molecule give it a distinct mass, allowing it to be easily differentiated from the non-labeled analyte by mass spectrometry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2 B588526 Dihydro Nicotyrine-d3 CAS No. 1246818-62-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[1-(trideuteriomethyl)-2,3-dihydropyrrol-5-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4-6,8H,3,7H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKHGXPZBZKXFM-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=C1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCC=C1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Isotopic Labeling Strategies for Dihydro Nicotyrine D3

Precursor Selection and Chemical Transformations for Deuterium (B1214612) Incorporation

A primary method for synthesizing Dihydro Nicotyrine-d3 involves the catalytic deuteration of its unsaturated precursor, Nicotyrine (B1666902). This approach saturates the pyrrole (B145914) ring to form the desired 4,5-dihydropyrrole (pyrrolidine) structure.

Catalytic deuteration typically involves the use of a heterogeneous or homogeneous catalyst in the presence of deuterium gas (D₂) or other deuterium sources. acs.org The choice of catalyst is crucial for reaction efficiency and selectivity.

Heterogeneous Catalysis: Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel are commonly employed. The reaction involves the addition of deuterium across the double bonds of the nicotyrine pyrrole ring. The general reaction is as follows:

Nicotyrine + D₂ (excess) --[Catalyst]--> Dihydro Nicotyrine-d(n)

The extent and position of deuteration can sometimes be challenging to control with this method, potentially leading to deuterium incorporation at positions other than the pyrrolidine (B122466) ring if conditions are not optimized.

Homogeneous Catalysis: Transition-metal complexes, such as those involving rhodium or iridium, can offer greater selectivity. These catalysts can facilitate hydrogen isotope exchange (HIE) reactions, allowing for the replacement of specific hydrogen atoms with deuterium under controlled conditions. acs.org For instance, cobalt dialkyl complexes have been shown to be effective for the C(sp³)–H selective hydrogen isotope exchange using D₂ gas. acs.org

A summary of potential catalytic systems is presented below.

Catalyst System Deuterium Source Typical Substrate Key Feature
Palladium on Carbon (Pd/C)Deuterium Gas (D₂)Unsaturated heterocycles (e.g., Nicotyrine)Widely used, effective for saturation.
Dicyclopentadienyltrihydridotantalum(V)Deuterium Gas (D₂)Aromatic systems (e.g., Benzene)Enables deuteration of stable aromatic rings. libretexts.org
Cobalt Dialkyl ComplexesDeuterium Gas (D₂)AlkylarenesHigh selectivity for C(sp³)–H bonds. acs.org
Copper(I)/Chiral LigandDeuterated Water (D₂O)Glycine-derived aldimine estersAsymmetric synthesis of α-deuterated pyrrolidines. rsc.org

Interactive Data Table: Summary of Catalytic Deuteration Approaches.

For applications requiring precise deuterium placement, stereoselective and regioselective methods are paramount. These advanced strategies ensure that deuterium is incorporated at a specific position (regioselectivity) and with a specific three-dimensional orientation (stereoselectivity).

One powerful strategy combines H/D exchange with a catalytic asymmetric 1,3-dipolar cycloaddition of an azomethine ylide. rsc.orgrsc.org This method allows for the construction of enantioenriched α-deuterated pyrrolidine derivatives. rsc.org The process typically uses an inexpensive and safe deuterium source like D₂O under mild reaction conditions. rsc.org The key is the preferential cleavage of an α-C–H bond over the newly formed α-C–D bond to generate a deuterated intermediate for the subsequent cycloaddition, ensuring high deuterium incorporation at a specific stereocenter. rsc.org

Another approach involves the use of chiral catalysts or auxiliaries to direct the deuteration. For example, sequential asymmetric deprotonation of N-Boc-pyrrolidine followed by deuteration using a deuterium source can yield enantioenriched α-deuterated products. rsc.org Such methods are crucial for creating chiral centers with a deuterium label, which can be invaluable for studying stereospecific metabolic pathways.

An alternative and highly efficient route to this compound is to begin with a precursor that is already isotopically labeled. A common starting material is Nicotine-d3, where the methyl group on the pyrrolidine nitrogen is deuterated (formally, 3-[1-(methyl-d3)-2-pyrrolidinyl]-pyridine). caymanchem.com

The synthesis pathway from Nicotine-d3 typically involves two main steps:

Dehydrogenation (Oxidation): Nicotine-d3 is oxidized to form β-Nicotyrine-d3. This can be achieved through catalytic dehydrogenation. wikipedia.org This step creates the unsaturated pyrrole ring characteristic of nicotyrine while preserving the deuterium label on the N-methyl group.

Selective Reduction: The resulting β-Nicotyrine-d3 is then selectively reduced to yield this compound. This reduction must be carefully controlled to saturate only one of the double bonds in the pyrrole ring, converting it to the 4,5-dihydropyrrole (pyrrolidine) ring. This is typically accomplished using a milder reducing agent or carefully controlled catalytic hydrogenation (using H₂, not D₂) to avoid removing the deuterium label from the methyl group.

This method is advantageous because the position of the deuterium label is unequivocally defined by the starting material, leading to a product with high isotopic and regiochemical purity.

Purification and Rigorous Isotopic Purity Assessment

Following synthesis, the crude product is a mixture containing the desired this compound, unreacted precursors, non-deuterated or partially deuterated analogues, and other byproducts. Therefore, stringent purification and subsequent analytical verification are essential.

High-Performance Liquid Chromatography (HPLC) is the technique of choice for the purification of this compound. imrpress.com Its high resolving power allows for the separation of the deuterated compound from closely related impurities.

A common approach is reversed-phase HPLC (RP-HPLC), which utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a buffer like ammonium (B1175870) formate). coresta.org The separation is based on the differential partitioning of the mixture components between the stationary and mobile phases.

The process involves:

Sample Preparation: The crude reaction mixture is dissolved in a suitable solvent.

Injection and Separation: The sample is injected into the HPLC system. The gradient of the mobile phase is optimized to achieve baseline separation of this compound from its impurities.

Fraction Collection: A detector (typically UV) monitors the column eluent, and the fraction corresponding to the this compound peak is collected.

Solvent Removal: The solvent from the collected fraction is removed, often by lyophilization or evaporation under reduced pressure, to yield the purified solid product.

The efficiency of this purification step is critical to ensure that the final product has high chemical purity (often >98%). lgcstandards.com

Once purified, the identity, chemical purity, and isotopic enrichment of this compound must be rigorously confirmed. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the definitive techniques for this verification. nih.gov

High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate mass measurement of the molecule. For this compound (C₁₀H₉D₃N₂), the expected molecular weight is approximately 163.23 g/mol , compared to 160.22 g/mol for the non-deuterated compound. cymitquimica.combiosynth.com HRMS can confirm the elemental composition and verify the incorporation of three deuterium atoms by matching the measured mass to the theoretical mass with high precision. Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule, helping to confirm the location of the deuterium labels. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled in its ability to provide detailed structural information and confirm the exact position of the deuterium labels.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the protons of the N-methyl group would be absent or significantly diminished, providing direct evidence of deuteration at this position.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A signal in the ²H NMR spectrum at the chemical shift corresponding to the N-methyl group confirms the presence and location of the deuterium label.

¹³C NMR (Carbon NMR): The carbon signal for the deuterated methyl group will appear as a multiplet (due to C-D coupling) and will be shifted slightly upfield compared to the non-deuterated analogue.

The combination of these techniques provides a comprehensive characterization of the synthesized this compound, ensuring its suitability for quantitative applications.

Analytical Technique Information Provided Relevance to this compound
HPLC Chemical PurityIsolates the target compound from synthetic impurities and non-deuterated species. imrpress.comnih.gov
HRMS Accurate Mass, Elemental Formula, Isotopic EnrichmentConfirms the molecular formula (C₁₀H₉D₃N₂) and the successful incorporation of three deuterium atoms. mdpi.com
¹H NMR Proton Environment, Structural ConfirmationVerifies the absence of protons at the labeled site (e.g., the N-methyl group). nih.gov
²H NMR Deuterium EnvironmentDirectly detects the presence and chemical environment of the incorporated deuterium atoms. nih.gov

Interactive Data Table: Analytical Techniques for Purity and Enrichment Assessment.

Optimization of Synthetic Yields and Isotopic Labeling Efficiency

Catalyst Selection and Reaction Conditions

The synthesis of nicotyrine, a precursor to dihydro nicotyrine, can be achieved through the catalytic dehydrogenation of nicotine (B1678760). wikipedia.org The choice of catalyst and reaction conditions, such as temperature and reaction time, plays a pivotal role in the efficiency of this initial step and the subsequent reduction and deuteration. While specific studies on catalysts for this compound are not widely available, research on related compounds provides valuable insights. For instance, the use of heterogeneous catalysts like NiCoSe2 and NiCo2S4 has proven effective in the synthesis of dihydropyrimidine-2-ones/thiones, demonstrating high yields and recyclability. rsc.org Such catalytic systems could be explored for the synthesis of the dihydro nicotyrine scaffold.

Furthermore, late-stage direct hydrogen isotopic exchange (HIE) presents a cost-effective and versatile strategy for introducing deuterium. x-chemrx.com This method avoids the need for expensive deuterated starting materials. The use of flow chemistry in conjunction with HIE has been shown to improve reaction yields and control over reaction parameters. x-chemrx.com For the deuteration of nitrogen-containing heterocycles, Raney nickel has demonstrated superior deuterium incorporation, which can be fine-tuned to enhance selectivity. x-chemrx.com

The optimization of reaction conditions, such as solvent choice and temperature, is also critical. For example, in the extraction of nicotine alkaloids, the combination of ether and petroleum ether has been shown to significantly affect the extraction time and yield. researchgate.net While this pertains to extraction rather than synthesis, it highlights the importance of solvent systems in processes involving these alkaloids.

To illustrate the impact of catalyst and reaction conditions on yield and isotopic purity, the following hypothetical data table summarizes potential optimization outcomes for the synthesis of this compound.

CatalystDeuterium SourceTemperature (°C)Reaction Time (h)Synthetic Yield (%)Isotopic Purity (%)
Pd/CD2 gas80126592
Raney NickelD2O60247598
NiCoSe2D2O70188297
Flow Reactor with Raney NiD2O900.58899

This table is a hypothetical representation based on general principles of catalytic deuteration and is intended for illustrative purposes.

Purification and Isotopic Enrichment

Post-synthesis purification is a critical step to isolate this compound and improve its purity, which directly impacts the final yield. Common purification techniques for similar organic compounds include column chromatography. researchgate.net The choice of the stationary phase (e.g., alumina) and the eluting solvent system is crucial for effective separation of the desired product from unreacted starting materials and byproducts. google.com

For isotopically labeled compounds, it is also important to ensure high isotopic enrichment. Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful analytical technique used to determine the isotopic distribution and confirm the incorporation of deuterium. researchgate.net This technique can be used to monitor the transition of the parent ion to a specific product ion, allowing for the quantification of the deuterated species.

The efficiency of the purification process can be evaluated by comparing the yield before and after purification. The following table provides a hypothetical example of how different purification methods could affect the final yield and purity of this compound.

Purification MethodPre-Purification Yield (%)Post-Purification Yield (%)Final Purity (%)
Column Chromatography (Silica Gel)706095
Column Chromatography (Alumina)706598
Preparative HPLC7055>99
Crystallization705097

This table is a hypothetical representation based on common purification techniques and is intended for illustrative purposes.

Advanced Analytical Methodologies for Dihydro Nicotyrine D3 in Research Environments

Mass Spectrometry-Based Quantification and Characterization (Excluding Basic Compound Identification)

Mass spectrometry (MS) coupled with chromatographic separation is the cornerstone of modern bioanalytical chemistry. For Dihydro Nicotyrine-d3, these techniques are not merely for identification but are essential for sophisticated quantification and metabolic profiling.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

The development of robust LC-MS/MS methods is crucial for the sensitive and selective quantification of analytes in complex biological samples. In the context of analyzing compounds for which this compound serves as an internal standard, method development involves meticulous optimization of both the liquid chromatography and mass spectrometry parameters.

Researchers typically employ reverse-phase chromatography, utilizing C18 columns to separate the analyte of interest from endogenous matrix components. The mobile phase often consists of a gradient mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid). This gradient elution ensures efficient separation and sharp peak shapes.

For the mass spectrometric detection, electrospray ionization (ESI) in the positive ion mode is commonly used. The optimization process involves selecting appropriate precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. This ensures that the instrument is selectively monitoring for the specific analyte and its deuterated internal standard, thereby minimizing interferences and enhancing sensitivity.

Table 1: Illustrative LC-MS/MS Method Parameters

Parameter Typical Condition
Chromatography
Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient Optimized for analyte separation
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+)
Analysis Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) Specific m/z for analyte and this compound
Product Ion (Q3) Specific m/z for analyte and this compound

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Metabolic Profiling

While LC-MS/MS is often preferred for its applicability to a wider range of compounds, Gas Chromatography-Mass Spectrometry (GC-MS) remains a powerful tool, particularly for volatile and thermally stable compounds, or those that can be derivatized to become so. In metabolic profiling studies, GC-MS can be used to identify and quantify metabolites of parent compounds. This compound is essential in these workflows to correct for variability during sample preparation and analysis. The use of a stable isotope-labeled standard is critical to accurately trace metabolic pathways and quantify metabolic products.

Utilization as a Stable Isotope Internal Standard in Bioanalytical Assays

The primary application of this compound in research is as a stable isotope-labeled internal standard (SIL-IS). An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, but is distinguishable by mass. Because this compound is chemically identical to the non-labeled Dihydro Nicotyrine (B1666902) but has a higher mass due to the deuterium (B1214612) atoms, it perfectly fits this role.

Its use is critical for correcting for the loss of analyte during sample extraction, potential matrix effects (ion suppression or enhancement), and variations in instrument response. By adding a known amount of this compound to each sample at the beginning of the workflow, the ratio of the analyte peak area to the internal standard peak area can be used to calculate the concentration of the analyte with high precision and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Integrity

Furthermore, NMR is critical for assessing isotopic integrity. It confirms the position of the deuterium labels on the molecule and determines the percentage of deuteration. This is vital because the accuracy of quantification in MS-based assays relies on the known purity and isotopic distribution of the internal standard. A high degree of isotopic enrichment is necessary to prevent any mass overlap with the non-labeled analyte.

Method Validation in Research Matrices (e.g., in vitro systems, animal tissues)

Before an analytical method can be used for sample analysis in a research study, it must undergo rigorous validation to ensure its reliability. This process is typically performed in the same biological matrix (e.g., plasma, urine, tissue homogenate) as the study samples. This compound plays a central role in these validation experiments.

Method validation assesses several key parameters, including:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly.

Recovery: The efficiency of the extraction process.

Matrix Effect: The influence of matrix components on the ionization of the analyte.

Sensitivity and Selectivity Considerations

Two of the most critical parameters evaluated during method validation are sensitivity and selectivity.

Sensitivity is typically defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. The use of a high-purity SIL-IS like this compound allows for the development of highly sensitive assays capable of detecting trace amounts of the target analyte.

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, endogenous substances, and other medications. The high selectivity of tandem mass spectrometry (MRM mode), combined with the chromatographic separation and the specific mass difference of this compound, ensures that the detected signal is unique to the analyte of interest, free from interference.

Table 2: Typical Method Validation Parameters in Bioanalysis

Validation Parameter Acceptance Criteria Example Role of this compound
Linearity (r²) ≥ 0.99 Ensures consistent analyte/IS response ratio across the concentration range.
Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ) Corrects for systematic errors, enabling accurate measurement.
Precision (% CV) ≤ 15% (≤ 20% at LLOQ) Corrects for random variations in the analytical process.
LLOQ Signal-to-noise ratio ≥ 10 Enables achievement of low detection limits.

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS. | Distinguishable by mass, confirming the absence of interference. |

Accuracy and Precision Determinations

In the quantitative analysis of this compound, establishing the accuracy and precision of the analytical method is a cornerstone of method validation, ensuring the reliability and reproducibility of experimental data. Accuracy refers to the closeness of a measured value to a standard or known true value, while precision represents the closeness of two or more measurements to each other.

Accuracy is typically expressed as the percentage of recovery of a known amount of analyte spiked into a sample or as a percentage of bias from the nominal concentration. nih.gov For nicotine (B1678760) metabolites and their isotopically labeled standards, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods demonstrate high accuracy, often with mean accuracies ranging from 87.7% to 109.9%. nih.gov In many applications, an accuracy within ±15% of the nominal value is considered acceptable, except for the lower limit of quantification (LLOQ), where ±20% is often tolerated. nih.gov

Precision is evaluated by repeatedly analyzing the same sample and is expressed as the relative standard deviation (RSD) or coefficient of variation (C.V.). nih.gov It is assessed at two levels: intra-day precision (repeatability), which measures variability within a single day's analysis, and inter-day precision (intermediate precision), which measures variability across different days. For methods analyzing nicotine-related compounds, intra- and inter-day precision values are generally expected to be below 15% (RSD), and below 20% for the LLOQ. nih.gov For example, a validated LC-MS/MS method for quantifying nicotine metabolites reported reproducibility for its analytes with a C.V. between 2-9%. nih.gov

The table below illustrates typical accuracy and precision data from a validated LC-MS/MS method for a nicotine-related compound, representative of the performance expected for this compound analysis.

Table 1: Representative Accuracy and Precision Data for a Nicotine Metabolite Analogous to this compound

Quality Control (QC) Level Concentration (ng/mL) Intra-Day Precision (% RSD) Inter-Day Precision (% RSD) Accuracy (% of Theoretical)
Low (LQC) 1.50 5.8 7.2 102.9
Medium (MQC) 17.5 4.1 5.5 98.5

This table is generated based on representative data for analogous compounds found in literature. nih.gov

Matrix Effects and Compensation Strategies

Matrix effects are a significant challenge in quantitative bioanalysis using LC-MS/MS. mdpi.com They are caused by co-eluting endogenous components of the sample matrix (e.g., urine, plasma, or tobacco product extracts) that interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. plos.org This interference can compromise the accuracy and reproducibility of the quantification. mdpi.com

The most effective and widely adopted strategy to compensate for matrix effects in the analysis of nicotine-related compounds is the use of a stable isotope-labeled internal standard (SIL-IS). mdpi.complos.org this compound serves this exact purpose; it is an ideal internal standard for the quantification of its non-labeled counterpart, Dihydro Nicotyrine. Because the SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and experiences nearly identical ionization suppression or enhancement. plos.org By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix effect is effectively normalized, leading to accurate quantification. cdc.gov

Other strategies to mitigate matrix effects can be used in conjunction with internal standards:

Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are employed to remove interfering matrix components before analysis. plos.org Acetone precipitation, for instance, has been shown to effectively remove proteins and salts with high analyte recovery. nih.gov

Chromatographic Separation: Optimizing the LC method to separate the analyte from matrix interferences can reduce their impact. nih.gov

Sample Dilution: Diluting the sample can decrease the concentration of interfering components, thereby reducing the matrix effect. plos.org

The effectiveness of these strategies is assessed during method validation by comparing the analyte's response in a pre-extraction spiked sample (matrix + analyte) and a post-extraction spiked sample (extracted matrix + analyte). The recovery percentage indicates the efficiency of the extraction process, while the matrix factor helps quantify the extent of ion suppression or enhancement.

Table 2: Evaluation of Matrix Effect and Recovery for Nicotine-Related Analytes

Analyte Matrix Recovery (%) Matrix Effect (%)
Nornicotine (B190312) Tobacco Extract 95.2 -8.5 (Suppression)
Anatabine Tobacco Extract 98.1 -6.2 (Suppression)
Anabasine Tobacco Extract 96.5 -7.1 (Suppression)
Cotinine (B1669453) Urine 101.4 +3.2 (Enhancement)

This table is a composite based on findings for various nicotine-related compounds to illustrate the principles of matrix effect evaluation. mdpi.commdpi.com

In Vitro and in Vivo Metabolic Investigations of Dihydro Nicotyrine D3 Excluding Clinical Human Data

Elucidation of Metabolic Pathways and Transformations

The biotransformation of xenobiotics is typically categorized into Phase I and Phase II metabolic reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to facilitate excretion.

While specific studies on the Phase I metabolism of Dihydro Nicotyrine-d3 are not available in the reviewed literature, extensive research on the related tobacco alkaloid β-nicotyrine provides significant insights into likely oxidative and hydroxylation pathways. Phase I reactions primarily serve to increase the polarity of a compound, preparing it for subsequent metabolic stages. slideshare.net

In vivo studies in rabbits have shown that β-nicotyrine undergoes significant biotransformation. researchgate.netresearchgate.net The primary urinary metabolite identified is cis-3'-hydroxycotinine, which is a diastereoisomer of the major metabolite of (S)-nicotine. researchgate.netresearchgate.net Other metabolites, found in lower concentrations, include 5-hydroxy-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone (5-hydroxycotinine) and 2-hydroxy-1-methyl-5-(3-pyridinyl)-3-pyrrolin-2-one. researchgate.netresearchgate.net

The proposed metabolic pathway leading to cis-3'-hydroxycotinine is believed to be initiated by cytochrome P450-mediated oxidation of β-nicotyrine to a putative 2-hydroxy-1-methyl-5-(3-pyridinyl)pyrrole intermediate. researchgate.netresearchgate.net This unstable intermediate is thought to undergo subsequent autoxidation and enzymatic reduction of a carbon-carbon double bond to form the final stable metabolite. researchgate.netresearchgate.net

In vitro studies using rabbit lung and liver microsomal preparations also identified an unstable metabolite with a structure consistent with 1-methyl-5-(3-pyridyl)-3-pyrrolin-2-one. This metabolite was observed to undergo autoxidation to form 1-methyl-5-(3-pyridyl)-5-hydroxy-3-pyrrolin-2-one.

Table 1: Identified Phase I Metabolites of β-Nicotyrine in Non-Human In Vivo and In Vitro Studies

There is no specific information in the available literature detailing the Phase II conjugation reactions of this compound or its metabolites. Phase II metabolism involves the attachment of large, polar endogenous molecules to the xenobiotic or its Phase I metabolites, rendering them more water-soluble and readily excretable. numberanalytics.com Key Phase II reactions include glucuronidation, sulfation, and acetylation. numberanalytics.comfrontiersin.org

To infer potential pathways, one can look at the metabolism of nicotine (B1678760). Nicotine undergoes N-glucuronidation to form (S)-nicotine-N-β-glucuronide, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B10. nih.govchemisgroup.us This accounts for about 3-5% of nicotine's metabolism. nih.gov Metabolites of nicotine, such as cotinine (B1669453) and trans-3'-hydroxycotinine, also undergo glucuronidation. nih.gov Given that hydroxylation is a key Phase I step for the related compound β-nicotyrine, it is plausible that the resulting hydroxylated metabolites of Dihydro Nicotyrine (B1666902) could be substrates for UGTs or sulfotransferases (SULTs), but this remains speculative without direct experimental evidence.

The designation "d3" in this compound indicates that the molecule has been labeled with three deuterium (B1214612) atoms, a stable isotope of hydrogen. Such isotopic labeling is a powerful tool in metabolic research. if-pan.krakow.pl Deuterium-labeled compounds are used as tracers to follow the fate of a drug or xenobiotic through a biological system. Because mass spectrometry can distinguish between the mass of the deuterated compound and its non-deuterated endogenous or exogenous counterparts, researchers can unambiguously identify metabolites derived from the administered compound. nih.govif-pan.krakow.pl

Studies on nicotine and cotinine metabolism have effectively utilized deuterium labeling. researchgate.netif-pan.krakow.pl For instance, administering deuterium-labeled nicotine to subjects allowed researchers to track its conversion to various metabolites, such as nornicotine (B190312) and cotinine, and to differentiate the newly formed metabolites from those already present. nih.govif-pan.krakow.pl Isotope labeling is also crucial for studying kinetic isotope effects, which can help determine the rate-limiting steps in a metabolic reaction. researchgate.net A significant deuterium isotope effect was calculated for the 3'-hydroxylation of cotinine, indicating that the cleavage of the carbon-hydrogen bond at that position is involved in the rate-determining step of the reaction. researchgate.net

For this compound, its use in metabolic studies would allow for precise tracing of its biotransformation pathways. By analyzing samples (e.g., urine, plasma, tissue homogenates) with techniques like liquid chromatography-mass spectrometry (LC-MS), metabolites containing the deuterium label could be identified and quantified, providing a clear picture of the metabolic profile and the flux through different pathways.

Enzyme Systems Involved in this compound Metabolism

The metabolism of xenobiotics is catalyzed by a variety of enzyme systems, primarily the Cytochrome P450 and Flavin-Containing Monooxygenase superfamilies.

Direct evidence identifying the specific CYP isozymes responsible for this compound metabolism is not available. However, the central role of the CYP superfamily in the metabolism of most drugs and xenobiotics is well-established. uv.esnih.gov The metabolism of the related alkaloid β-nicotyrine is postulated to be initiated by a CYP-mediated reaction. researchgate.netresearchgate.net Furthermore, β-nicotyrine has been identified as a potent inhibitor of CYP2A6 and CYP2A13, two key enzymes in nicotine metabolism. researchgate.net

The metabolism of nicotine itself is predominantly carried out by CYP2A6, which is responsible for about 70-80% of its conversion to cotinine. nih.gov Other CYP isozymes, including CYP2B6, CYP2D6, and the extrahepatic CYP2A13, also contribute to nicotine metabolism. if-pan.krakow.plresearchgate.net Given the structural similarities, it is highly probable that CYP2A6 and other nicotine-metabolizing isozymes would be involved in the Phase I biotransformation of Dihydro Nicotyrine. Nrf2, a transcription factor, has been shown to induce the human CYP2A6 gene, suggesting a role in regulating nicotine metabolism. plos.org

Table 2: Key CYP Isozymes in Tobacco Alkaloid Metabolism and Interactions

There are no studies that directly implicate Flavin-Containing Monooxygenases (FMOs) in the metabolism of this compound or β-nicotyrine. FMOs are a family of Phase I enzymes that catalyze the oxygenation of xenobiotics containing soft, nucleophilic heteroatoms such as nitrogen and sulfur. slideshare.net

In the context of tobacco alkaloids, FMO3 is known to be involved in the metabolism of nicotine, catalyzing its N-1'-oxygenation to form nicotine N'-oxide. researchgate.net This is considered a minor metabolic pathway for nicotine. Given that Dihydro Nicotyrine possesses nitrogen atoms within its structure, it is theoretically a potential substrate for FMO enzymes. However, without direct experimental investigation, the contribution of FMOs to its metabolism remains speculative.

Other Metabolic Enzymes (e.g., Hydrolases, Reductases)

The metabolism of nicotine-related alkaloids is complex, involving a variety of enzymatic processes. In the context of β-nicotyrine, evidence points to the significant role of reductive enzymes in its biotransformation cascade, particularly following initial oxidative metabolism by cytochrome P450 (CYP450) enzymes.

In vivo studies in New Zealand white rabbits have shown that the major urinary metabolite of β-nicotyrine is cis-3′-hydroxycotinine. acs.orgnih.gov The proposed metabolic pathway to this major metabolite involves an initial CYP450-generated oxidation of β-nicotyrine to unstable pyrrolinone intermediates. acs.orgnih.gov These intermediates can then undergo further transformations. A key step in the formation of cis-3′-hydroxycotinine is the reduction of a carbon-carbon double bond in a resulting 3-hydroxy-3-pyrrolin-2-one species. acs.orgnih.gov This reduction is a critical step that highlights the involvement of reductase enzymes.

Further supporting this, the in vivo conversion of 5-hydroxy-1-methyl-5-(3-pyridinyl)-3-pyrrolin-2-one to 5-hydroxycotinine has been demonstrated, providing evidence for such a reduction step in the metabolic pathway. acs.orgnih.gov It has been suggested that this reduction may be mediated by reductases, potentially of bacterial origin, and likely occurs via an extrahepatic pathway, as the major metabolite, cis-3′-hydroxycotinine, was not found in rabbit lung and liver microsomal incubation mixtures. acs.org

While direct hydrolase activity on this compound has not been documented, hydrolases are known to be involved in the degradation of related compounds. For instance, the soil bacterium Arthrobacter nicotinovorans utilizes a 2,6-dihydroxypseudooxynicotine (B1242897) hydrolase in its nicotine degradation pathway, demonstrating the role of hydrolases in the cleavage of carbon-carbon bonds in related heterocyclic compounds. genome.jp

Table 1: Proposed Reductive Step in β-Nicotyrine Metabolism

Precursor Metabolite Proposed Enzyme Type Key Transformation Final Metabolite Studied System
3-Hydroxy-3-pyrrolin-2-one intermediate Reductase Reduction of C=C double bond cis-3′-Hydroxycotinine In vivo (Rabbit) acs.orgnih.gov

Comparative Metabolic Studies in Different Biological Systems (e.g., cell lines, animal models, in vitro enzyme preparations)

Metabolic investigations of β-nicotyrine have utilized various biological systems, revealing differences in metabolic outcomes between in vitro and in vivo models. These studies have been crucial in constructing a more complete picture of the alkaloid's biotransformation.

The primary animal model used for in vivo studies of β-nicotyrine metabolism has been the New Zealand white rabbit. acs.orgnih.gov These studies were instrumental in identifying cis-3′-hydroxycotinine as the principal urinary metabolite, a finding not replicated in in vitro systems. acs.org In addition to the major metabolite, two other metabolites, 5-hydroxycotinine and 5-hydroxy-1-methyl-5-(3-pyridinyl)-3-pyrrolin-2-one, were found in low concentrations in the urine of treated rabbits. acs.orgnih.govresearchgate.net

In vitro studies have predominantly used rabbit lung and liver microsomal preparations. nih.govacs.org These preparations, rich in CYP450 enzymes, were shown to convert β-nicotyrine into unstable pyrrolinone intermediates, specifically an equilibrium mixture of 1-methyl-5-(3-pyridinyl)-4-pyrrolin-2-one and 1-methyl-5-(3-pyridinyl)-3-pyrrolin-2-one. acs.org These in vitro systems also demonstrated the subsequent autoxidation of these intermediates to form 5-hydroxy-1-methyl-5-(3-pyridinyl)-3-pyrrolin-2-one and their hydration to form 5-hydroxycotinine. acs.org The use of cytochrome P450-rich Clara cells from rabbit lung also pointed to the bioactivation of β-nicotyrine into pneumotoxic metabolites in an NADPH-dependent process. acs.orgif-pan.krakow.pl

Studies using the hepatic cell line HepaRG have been employed to investigate the inhibitory effects of β-nicotyrine on the metabolism of other compounds, indicating the utility of this cell line for studying interactions at the enzymatic level. nih.gov

Table 2: Comparison of β-Nicotyrine Metabolites in Different Biological Systems

Biological System Key Metabolites Identified Metabolic Pathway Highlighted
In vivo (Rabbit) cis-3′-Hydroxycotinine (major), 5-Hydroxycotinine (minor), 5-Hydroxy-1-methyl-5-(3-pyridinyl)-3-pyrrolin-2-one (minor) Oxidation followed by Reduction acs.orgnih.gov
In vitro (Rabbit Liver & Lung Microsomes) 1-Methyl-5-(3-pyridinyl)-4-pyrrolin-2-one, 1-Methyl-5-(3-pyridinyl)-3-pyrrolin-2-one, 5-Hydroxy-1-methyl-5-(3-pyridinyl)-3-pyrrolin-2-one, 5-Hydroxycotinine CYP450-mediated Oxidation, Autoxidation, Hydration acs.orgnih.gov
In vitro (Rabbit Clara Cells) Pneumotoxic metabolites NADPH-dependent Bioactivation acs.orgif-pan.krakow.pl

Significant species differences are a well-documented phenomenon in the metabolism of nicotine and its related alkaloids. if-pan.krakow.plcapes.gov.br While direct comparative studies of this compound or β-nicotyrine across multiple species are limited, the existing data on nicotine metabolism provide a framework for expected variations. For instance, notable differences in nicotine and cotinine metabolism have been observed among humans, rabbits, and rats. if-pan.krakow.pl Interestingly, some research suggests that the metabolic profile of nicotine in rabbits may serve as a better model for human metabolism compared to that in rats. if-pan.krakow.pl

In the context of β-nicotyrine, the primary research has been conducted in rabbits. acs.orgnih.govnih.gov The identification of cis-3′-hydroxycotinine as the main urinary metabolite is specific to this species under the studied conditions. acs.orgnih.gov How this pathway translates to other species, such as rodents or primates, remains to be elucidated. The observation that the crucial reduction step might be mediated by bacterial reductases introduces another layer of complexity, as the composition of the gut microbiome can vary significantly between species, potentially leading to different metabolic outcomes. oup.com

The metabolism of β-nicotyrine, like many xenobiotics, involves processes that occur in specific cellular and subcellular compartments. The initial oxidative steps are catalyzed by CYP450 enzymes, which are primarily located in the endoplasmic reticulum of hepatocytes (liver cells) and other tissues, such as the lung. nih.govacs.org The use of liver and lung microsomes in in vitro studies confirms the endoplasmic reticulum as a key site for the initial biotransformation of β-nicotyrine. nih.govacs.org

The subsequent reduction step leading to the major metabolite, cis-3′-hydroxycotinine, appears to be localized outside the liver. acs.org The proposal that this reduction is an extrahepatic event, possibly involving bacterial reductases in the gut, suggests that the metabolic fate of β-nicotyrine is not confined to a single organ but is a result of interplay between host and microbial enzymes. acs.orgoup.com

In the broader context of nicotine alkaloid biology in their plant origin, transport and storage are highly compartmentalized. In Nicotiana species, nicotine is synthesized in the roots and transported to the leaves, where it is stored in vacuoles. kglmeridian.comallenpress.com Specific transporters, such as those from the MATE (Multidrug and Toxic Compound Extrusion) family, are localized to the tonoplast (vacuolar membrane) and are responsible for sequestering nicotine within the vacuole. kglmeridian.comallenpress.com While this relates to biosynthesis and transport in plants rather than metabolism in animals, it underscores the importance of cellular membranes and compartments in the disposition of these alkaloids.

Mechanistic Biochemical Studies Employing Dihydro Nicotyrine D3 As a Research Probe

Investigation of Kinetic Isotope Effects (KIEs)

The substitution of hydrogen with deuterium (B1214612) can significantly alter the rate of chemical reactions in which the C-H bond is cleaved, an effect known as the Kinetic Isotope Effect (KIE). princeton.eduwikipedia.org This phenomenon is a powerful tool for elucidating enzymatic mechanisms, identifying rate-determining steps, and characterizing transition state structures. libretexts.org

Primary kinetic isotope effects are observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. libretexts.org In the context of Dihydro Nicotyrine-d3, if an enzyme-catalyzed reaction involves the cleavage of a C-D bond in the rate-limiting step, the reaction will proceed more slowly compared to the non-deuterated (protio) counterpart. This is because the C-D bond has a lower zero-point vibrational energy and is stronger than the C-H bond, thus requiring more energy to break. princeton.edu The magnitude of the primary KIE (kH/kD) for C-H bond cleavage typically ranges from 2 to 7. libretexts.org

Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond-breaking or bond-making in the rate-determining step. princeton.edu These effects are generally smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). They arise from changes in the vibrational environment of the deuterium atom as the reaction proceeds from the reactant to the transition state, often due to changes in hybridization of the carbon atom to which the deuterium is attached. princeton.edu For example, a change from sp3 to sp2 hybridization during the reaction would result in a normal secondary KIE.

Table 1: Illustrative Kinetic Isotope Effects in a Hypothetical Enzymatic Reaction of Dihydro Nicotyrine (B1666902)

Isotopic Substitution SiteType of KIEObserved kH/kDImplication
Site of C-D bond cleavagePrimary~7C-H bond cleavage is the rate-determining step.
Adjacent to reaction centerSecondary~1.2Change in hybridization (e.g., sp3 to sp2) at the adjacent carbon in the transition state.
Remote from reaction centerSecondary~1.0No significant change in the vibrational environment of the C-D bond in the transition state.

The magnitude of the KIE can also offer profound insights into the geometry of the transition state. princeton.edu According to the Westheimer model, the maximum primary KIE is observed for a symmetric transition state, where the proton (or deuteron) is exactly halfway between the donor and acceptor atoms. An asymmetric transition state, where the proton is either closer to the donor ("early" transition state) or the acceptor ("late" transition state), will result in a smaller KIE. Therefore, by analyzing the magnitude of the observed KIE with this compound, biochemists can infer details about the symmetry and nature of the transition state in the active site of an enzyme. Secondary KIEs also contribute to this understanding by reporting on changes in the structure and bonding environment away from the site of bond cleavage. princeton.edu

Tracing of Biochemical Pathways and Flux Analysis

Deuterium-labeled compounds like this compound are invaluable tools for tracing metabolic pathways and performing metabolic flux analysis. nih.gov Because deuterium is a stable isotope with a very low natural abundance, its incorporation into metabolites can be readily detected and quantified, typically using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.gov

When this compound is introduced into a biological system (such as cell culture or an in vivo model), it enters the relevant metabolic pathways. By tracking the appearance of the deuterium label in downstream metabolites, researchers can identify the products of Dihydro Nicotyrine metabolism and establish the sequence of biochemical transformations. This approach allows for the unambiguous mapping of metabolic routes. researchgate.net

Furthermore, this technique can be used to assess the activity of specific pathways and to investigate metabolic redundancy. If multiple pathways exist for the metabolism of Dihydro Nicotyrine, the distribution of the deuterium label among the various products can reveal the relative contribution of each pathway under different physiological or pathological conditions.

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.gov Stable isotope tracers are essential for MFA. nih.govnih.gov By administering this compound and measuring the isotopic enrichment in its various metabolites over time, it is possible to build a quantitative model of the metabolic network. isotope.comnih.gov

This analysis can reveal how the flux of hydrogen atoms from this compound is distributed throughout the metabolic system. For example, if a metabolic step involves the transfer of a deuteron (B1233211) to a cofactor like NAD+, the label can then be traced into other metabolic pools that utilize this cofactor. researchgate.net This provides a dynamic view of cellular metabolism that goes beyond simple measurements of metabolite concentrations. nih.gov

Table 2: Hypothetical Flux Analysis Data from a this compound Tracer Experiment

MetaboliteIsotopic Enrichment (%)Calculated Relative FluxPathway
Metabolite A65%1.00 (Reference)Primary Pathway
Metabolite B25%0.38Secondary Pathway 1
Metabolite C10%0.15Secondary Pathway 2
Other Products<1%-Minor Pathways

Assessment of Enzyme Activity and Inhibition Profiles in Vitro

This compound, a deuterated isotopologue of Dihydro Nicotyrine, serves as a critical tool in the in vitro assessment of enzyme kinetics and inhibition profiles. The incorporation of deuterium atoms provides a stable isotopic label, which allows researchers to distinguish the probe from its endogenous analogues and track its metabolic fate with high precision using mass spectrometry. This is particularly valuable in studying enzymes involved in the metabolism of nicotine (B1678760) and related alkaloids, such as the Cytochrome P450 (CYP) family.

The structural similarity of this compound to other nicotine alkaloids makes it an excellent probe for investigating the substrate specificity of various enzymes. In these studies, the deuterated compound is incubated with isolated enzymes or microsomal preparations to determine if it can be metabolized. By analyzing the reaction mixture over time, researchers can identify the formation of novel deuterated metabolites. This process helps to delineate which enzymes within a class, such as FAD-dependent aromatic hydroxylases or specific CYP isozymes, recognize and act upon the dihydropyridine (B1217469) structure characteristic of this compound. The presence of the deuterium label does not significantly alter the molecule's chemical properties in terms of enzyme binding, but it provides an unambiguous signal for detection, confirming that the enzyme can indeed process this particular substrate.

This compound is particularly useful in studies of mechanism-based enzyme inhibition, where a substrate is converted by the enzyme into a reactive intermediate that subsequently inactivates the enzyme. The related compound, β-nicotyrine, has been identified as a mechanism-based inactivator of CYP2A6, the primary enzyme responsible for nicotine metabolism in humans. In such investigations, this compound would be used to confirm the mechanism. The inactivation of CYP2A6 by β-nicotyrine is time-dependent and results in irreversible loss of enzyme function, likely due to the modification of the apoprotein rather than the heme group.

Studies have characterized the inhibitory effects of β-nicotyrine on both CYP2A6 and the closely related CYP2A13, which is also involved in metabolizing tobacco-specific carcinogens. While β-nicotyrine acts as a mechanism-based inactivator for CYP2A6, it only acts as a reversible inhibitor for CYP2A13. The use of a deuterated probe like this compound in similar kinetic assays would help elucidate the precise chemical steps leading to inactivation, potentially by identifying adducted peptides after proteolytic digestion and mass spectrometry analysis.

CompoundEnzymeInhibition TypeInhibition Constant (KI)
&beta;-NicotyrineCYP2A6Mechanism-Based InactivatorKI(inact): 106 &micro;M
&beta;-NicotyrineCYP2A13Reversible InhibitorKI: 0.17 &micro;M
(-)-MentholCYP2A6Reversible InhibitorKI: 110 &micro;M
(-)-MentholCYP2A13Reversible InhibitorKI: 8.2 &micro;M
MenthofuranCYP2A6Mechanism-Based InactivatorNot specified
MenthofuranCYP2A13Reversible InhibitorKI: 1.24 &micro;M

This table presents kinetic data for the inhibition of CYP2A6 and CYP2A13 by β-nicotyrine and other related compounds, based on findings from in vitro studies.

Role in Understanding Biosynthetic or Degradative Pathways of Nicotine Alkaloids

Stable isotope-labeled compounds are indispensable for mapping complex metabolic networks. This compound is an ideal tracer for elucidating the biosynthetic or degradative pathways of nicotine alkaloids. In biosynthetic studies, deuterated precursors can be supplied to tobacco plants or cell cultures to trace the incorporation of the label into nicotine and other alkaloids.

More commonly, such probes are used in degradative or metabolic studies. When this compound is introduced into an in vitro metabolic system (like human liver microsomes) or administered in vivo, its metabolic fate can be followed. The deuterium label acts as a signature, allowing for the confident identification of all subsequent metabolites by mass spectrometry. This enables researchers to distinguish drug-derived metabolites from the complex background of endogenous molecules. This approach is crucial for identifying novel or previously uncharacterized metabolic pathways, such as hydroxylation, oxidation, or ring cleavage, that are relevant to the clearance and detoxification of nicotine-related compounds. For instance, bacterial degradation pathways often involve a series of hydroxylation steps to break down the pyridine (B92270) ring, and a deuterated probe could precisely map these successive enzymatic reactions.

Applications of Dihydro Nicotyrine D3 in Quantitative and Mechanistic Biomedical Research

Development of Robust Quantitative Bioanalytical Methods for Nicotine (B1678760) Alkaloids and Metabolites

The development of sensitive and selective bioanalytical methods is fundamental for understanding the effects of nicotine. Dihydro Nicotyrine-d3, which is structurally analogous to nicotine (3-[1-(methyl-d3)-2-pyrrolidinyl]-pyridine), is an ideal internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.com When a known amount of the deuterated standard is added to a biological sample at the beginning of the extraction process, it experiences the same processing and analytical variations as the non-labeled (endogenous) analyte. coresta.org This co-elution and similar behavior during ionization correct for potential sample loss during preparation and for matrix effects in the mass spectrometer, ensuring high accuracy and precision. nih.gov

LC-MS/MS methods validated with deuterated internal standards like this compound are capable of simultaneously measuring multiple nicotine alkaloids and metabolites in various biological fluids, including plasma and urine. nih.govaruplab.com These robust methods feature high sensitivity, with limits of quantification often reaching the picogram (pg) or low nanogram-per-milliliter (ng/mL) level. nih.govnih.govmdpi.com The use of techniques such as Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS allows for rapid separation of analytes in just a few minutes. nih.govmdpi.com

Below is a table summarizing typical parameters for LC-MS/MS methods developed for the quantification of nicotine and its metabolites using deuterated internal standards.

Analyte(s)Internal Standard(s)TechniqueMatrixLinearity RangeLimit of Quantification (LOQ)Source
Nicotine, Cotinine (B1669453)d3-Nicotine, d3-CotinineCapillary LC-ESI-MS/MSPlasma0.125 - 500 pg0.125 pg (Nicotine), 0.24 pg (Cotinine) nih.gov
Nicotine, Cotinine, trans-3'-hydroxycotinineNicotine-d4, Cotinine-d3, 3-OH-cotinine-d3UPLC-MS/MSHuman Plasma10 - 1000 ng/mL&lt;10 ng/mL nih.gov
Nicotine-N'-oxide, Nornicotine (B190312), Anatabine, Cotinine, β-nicotyrine, Anabasine, Myosmine (B191914)β-nicotyrine-d3, Myosmine-d4, etc.LC-MS/MSTobacco ProductsAnalyte Dependent0.27 - 2.04 µg/g mdpi.com
Cotinine, 3'-Hydroxycotinine, Nicotine 1'-OxideNicotine-d3 (Nic-D3)LC-Orbitrap-MS/MSUrineNot SpecifiedNot Specified researchgate.net

Application in Pharmacokinetic and Pharmacodynamic Studies in Pre-Clinical Models

Stable isotope-labeled compounds like this compound are indispensable for preclinical research in animal models to elucidate the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of nicotine.

ADME studies investigate the journey of a compound through a living organism. The use of this compound allows researchers to distinguish the administered compound from any pre-existing or environmentally acquired nicotine, enabling precise measurement of its absorption rate, distribution into various tissues, metabolic transformation, and subsequent excretion.

Preclinical studies in animal models such as rats, rabbits, and mice are common. nih.govnih.govfrontiersin.org For instance, research in rats has utilized nicotine administration to explore reinforcement-related behaviors and the corresponding release of neurotransmitters like dopamine (B1211576) in the brain's nucleus accumbens. frontiersin.org In such studies, quantifying the concentration of the administered compound and its metabolites in blood and brain tissue over time is crucial for correlating drug levels with physiological effects. frontiersin.org

Metabolism studies in rabbits have been instrumental in identifying the biotransformation pathways of related tobacco alkaloids. nih.govresearchgate.net These studies identified major urinary metabolites, such as cis-3'-hydroxycotinine, and proposed metabolic pathways involving cytochrome P450 enzymes. nih.govresearchgate.netresearchgate.net While these specific studies focused on beta-nicotyrine, the methodology is directly applicable to studies with this compound to trace the fate of nicotine itself.

The table below presents findings from representative preclinical studies investigating nicotine-related compounds.

Study FocusAnimal ModelKey FindingsSource
Reinforcement-related behavior and dopamine releaseRatsA single intraperitoneal injection of nicotine (0.5 mg/kg) led to a peak dopamine release of approximately 220% in the nucleus accumbens within 10-40 minutes. frontiersin.org
In vivo biotransformation of beta-nicotyrineNew Zealand White RabbitsThe major urinary metabolite was identified as cis-3'-hydroxycotinine. The metabolic pathway is proposed to proceed via a cytochrome P450-generated intermediate. nih.govresearchgate.net
Pharmacokinetics of a vitamin D analogCyp24a1-null MiceDemonstrated that the absence of a key metabolic enzyme (CYP24A1) significantly retards the catabolism and clearance of the compound, highlighting the utility of knockout models in PK research. nih.gov

Metabolic clearance rate (MCR) is a pharmacokinetic parameter that measures the volume of plasma cleared of a substance per unit of time by metabolic processes. nih.gov Determining the MCR is vital for understanding how quickly a compound is eliminated from the body. Isotope-labeled molecules are central to these investigations.

The primed infusion technique is a common method where a continuous infusion of a labeled compound, such as this compound, is administered to an animal model until a steady-state plasma concentration is achieved. nih.gov By measuring this concentration and knowing the infusion rate, the MCR can be calculated accurately. This approach allows for the study of clearance kinetics without altering the baseline levels of the non-labeled compound. nih.gov

Studies have shown that the clearance of nicotine can be influenced by other compounds. For example, nicotyrine (B1666902), another tobacco alkaloid, has been found to inhibit nicotine metabolism, which consequently reduces its clearance rate. acs.org Investigating such interactions is crucial, and the use of deuterated tracers like this compound provides the necessary analytical precision to quantify these effects in preclinical models.

Utility in Investigating Environmental Biotransformation of Nicotine Alkaloids

Nicotine is an environmental contaminant of emerging concern due to its widespread use and its persistence in wastewater and aquatic ecosystems. mdpi.comresearchgate.net Understanding how nicotine degrades in the environment is essential for assessing its ecological risk and developing remediation strategies.

Research has demonstrated that nicotine from sources like smoked cigarette leachate can enter aquatic systems and bioaccumulate in organisms such as rainbow trout. acs.org Studies have also explored the capacity of microorganisms, like the white-rot fungus Trametes versicolor, to biodegrade nicotine in wastewater, with degradation efficiencies reported between 80% and 99% under various conditions. mdpi.com

While the cited studies did not explicitly use this compound, a stable isotope-labeled standard is an ideal tool for such research. By spiking environmental samples (e.g., water or soil) with a known concentration of this compound, scientists can:

Accurately trace the degradation pathway of the molecule over time.

Identify and quantify novel biotransformation products using LC-MS without confusion from other background compounds.

Calculate precise degradation rates under different environmental conditions (e.g., varying pH, temperature, or microbial populations). mdpi.com

Assess the potential for bioaccumulation in different species by tracking the labeled compound from the environment into the tissues of exposed organisms. acs.org

This approach provides a level of accuracy and specificity that is difficult to achieve by only measuring the disappearance of the non-labeled compound from a complex environmental matrix.

Future Directions and Emerging Research Avenues for Dihydro Nicotyrine D3

Exploration of Novel and Greener Synthetic Approaches

The development of more efficient and environmentally friendly methods for synthesizing deuterated compounds like Dihydro Nicotyrine-d3 is a key area of future research. Traditional methods for deuterium (B1214612) labeling can be costly and may involve hazardous reagents. nih.gov

Current synthetic routes to related nicotine (B1678760) alkaloids often involve multiple steps, including the reduction of precursors like myosmine (B191914). google.comnih.gov For instance, the synthesis of (S)-nicotine has been achieved through a four-step process involving the reduction of myosmine to nornicotine (B190312), followed by enantiomeric separation and methylation. nih.gov Researchers are exploring greener synthetic strategies that maximize atom economy, utilize safer solvents, and employ catalytic processes to reduce waste and energy consumption. royalsocietypublishing.org These approaches could include biocatalysis or the use of supercritical fluids like CO2 as alternative solvents. royalsocietypublishing.org The development of cost-effective and scalable green synthesis methods will be crucial for the wider availability and application of this compound. nih.govroyalsocietypublishing.org

Integration with High-Throughput Omics Technologies (e.g., Metabolomics, Fluxomics)

The integration of this compound with high-throughput "omics" technologies, such as metabolomics and fluxomics, presents a significant opportunity to unravel the complex metabolic pathways of nicotine alkaloids. nih.govfrontiersin.orghumanspecificresearch.org Metabolomics allows for the large-scale study of small molecules, or metabolites, within a biological system, providing a snapshot of its metabolic state. humanspecificresearch.orgmetabohub.fr

By using this compound as a stable isotope tracer, researchers can track its metabolic fate and the flux through various biochemical pathways. mdpi.com This approach, known as stable isotope tracing, is a powerful tool for investigating the dynamics of metabolic reactions. mdpi.com For example, studies on tobacco have utilized metabolomics to identify metabolites that are altered in response to varying nicotine content. tobaccoinduceddiseases.orgmdpi.com Applying these techniques with this compound could provide precise insights into how nicotine and its metabolites are processed in different biological systems, from cell cultures to whole organisms. nih.govmdpi.com This could help in understanding the metabolic differences that contribute to varying responses to nicotine.

Advanced Computational Modeling for Mechanistic Prediction

Advanced computational modeling offers a powerful, non-invasive way to predict the behavior and interactions of molecules like this compound at an atomic level. acs.org Techniques such as Density Functional Theory (DFT) can be used to predict spectroscopic properties, which is particularly useful for deuterated compounds. schrodinger.comajchem-a.com

Computational tools can simulate how the substitution of hydrogen with deuterium affects the molecule's structure, stability, and interactions with biological targets. ajchem-a.com For instance, modeling can help predict how this compound might interact with metabolizing enzymes, such as cytochrome P450s, which are known to be inhibited by related compounds like β-nicotyrine. nih.govwikipedia.org Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is another area where computational tools are essential for data analysis and interpretation. nih.govacs.org By combining experimental data with computational predictions, researchers can gain a more complete understanding of the mechanistic details of nicotine alkaloid pharmacology.

Development of New Research Probes for Target Engagement Studies

There is a growing need for highly specific molecular probes to study the interaction of compounds with their biological targets. This compound can serve as a scaffold for the development of novel research probes for target engagement studies. acs.org Target engagement assays are crucial in drug discovery to confirm that a compound is interacting with its intended target. acs.orgbiorxiv.org

Isotopically labeled compounds are valuable in these studies. acs.org For example, stable isotope labeling by amino acids in cell culture (SILAC) and stable isotope labeling kinetics (SILK) use labeled compounds to quantify protein synthesis and turnover. nih.gov By modifying this compound with reporter groups, it could be used in techniques like fluorescence polarization or affinity-based protein profiling to identify and quantify its binding to specific receptors or enzymes. acs.orgnih.gov The development of such probes would provide invaluable tools for dissecting the molecular mechanisms of nicotine action and for screening new therapeutic agents targeting the nicotinic acetylcholine (B1216132) receptors. nih.gov

Contribution to a Deeper Understanding of Nicotine Alkaloid Pharmacology and Toxicology in Research Systems

The use of deuterated standards like this compound is fundamental to advancing our understanding of the pharmacology and toxicology of nicotine alkaloids. oup.com Deuteration can alter the pharmacokinetic profile of a drug, often slowing down its metabolism, which can lead to a longer duration of action. nih.govresearchgate.net This "kinetic isotope effect" is a key reason for the development of deuterated drugs. researchgate.net

In a research context, this compound allows for precise quantification of the parent compound and its metabolites in complex biological matrices. nih.gov This is critical for accurately characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of nicotine and related compounds. researchgate.net Furthermore, understanding the toxicology of nicotine alkaloids is of great importance. oup.com The use of deuterated internal standards is recommended in forensic toxicology guidelines to ensure the accuracy of analytical results. oup.com By providing a reliable analytical standard, this compound contributes to more robust and reproducible studies on the pharmacological and toxicological effects of nicotine alkaloids in various research models. nih.govacs.org

Q & A

Q. How can isotopic interference be minimized when this compound is used alongside non-deuterated analogs?

  • Methodological Answer : Employ high-resolution mass spectrometers (HRMS) with mass accuracy <2 ppm to resolve isotopic clusters. For QTOF instruments, use narrow isolation windows (≤1 m/z) and post-acquisition data processing (e.g., Skyline) to exclude overlapping isotopic peaks .

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